molecular formula C12H17N3O2 B2482324 (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2310082-52-9

(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2482324
CAS No.: 2310082-52-9
M. Wt: 235.287
InChI Key: FYZJILUVDVAKHA-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole and azetidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of the isoxazole ring, known for its wide spectrum of biological activities, and the azetidine ring, which contributes to the compound’s structural diversity, makes it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the isoxazole ring through a cycloaddition reaction between an alkyne and a nitrile oxide. The azetidine ring can be introduced via a nucleophilic substitution reaction using a suitable azetidine precursor. The final step involves coupling the isoxazole and azetidine moieties under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological activity being investigated, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole, which also exhibit a range of biological activities.

    Azetidine Derivatives: Compounds like 3-(pyrrolidin-1-yl)azetidine, which share the azetidine ring and are studied for their pharmacological properties.

Uniqueness: (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is unique due to the combination of the isoxazole and azetidine rings in a single molecule. This structural feature imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-11(6-13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJILUVDVAKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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